Benzenesulfonic acid;butan-1-amine
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Overview
Description
Benzenesulfonic acid;butan-1-amine is a compound that combines the properties of benzenesulfonic acid and butan-1-amine. Benzenesulfonic acid is an aromatic sulfonic acid with the formula C₆H₅SO₃H, known for its strong acidic properties and solubility in water and ethanol . . The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves heating benzene under reflux with concentrated sulfuric acid or warming it with fuming sulfuric acid to produce benzenesulfonic acid . The reaction can be represented as:
C6H6+H2SO4→C6H5SO3H+H2O
Butan-1-amine can be synthesized through various methods, including the reduction of butyronitrile or the reaction of butyl halides with ammonia .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves the continuous sulfonation of benzene using sulfur trioxide in a controlled environment to ensure high yield and purity . Butan-1-amine is produced industrially by the catalytic hydrogenation of butyronitrile or by the reaction of butyl chloride with ammonia .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: It can be reduced to benzene under certain conditions.
Hydrolysis: It can be hydrolyzed to benzene and sulfuric acid at high temperatures.
Butan-1-amine undergoes reactions typical of amines, such as:
Acylation: Reacts with acyl chlorides to form amides.
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide and fuming sulfuric acid for benzenesulfonic acid.
Reduction: Hydrogen and a suitable catalyst for butan-1-amine.
Hydrolysis: Aqueous acid for benzenesulfonic acid.
Major Products Formed
Benzenesulfonic Acid: Forms sulfonamides, sulfonyl chlorides, and esters.
Butan-1-amine: Forms amides, secondary amines, and tertiary amines.
Scientific Research Applications
Benzenesulfonic acid and its derivatives have significant applications in various fields:
Chemistry: Used as intermediates in the synthesis of detergents, dyes, and sulfa drugs.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of phenol and as surfactants.
Butan-1-amine is used in:
Mechanism of Action
The mechanism of action of benzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate electrophilic substitution reactions on aromatic rings . Butan-1-amine, being a basic compound, can accept protons and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid used in the synthesis of dyes.
p-Toluenesulfonic Acid: Used as a catalyst in organic synthesis.
Aniline: An aromatic amine used in the production of dyes and rubber chemicals.
Uniqueness
Benzenesulfonic acid;butan-1-amine combines the properties of both an aromatic sulfonic acid and an aliphatic amine, making it unique in its reactivity and applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
62121-90-8 |
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Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
benzenesulfonic acid;butan-1-amine |
InChI |
InChI=1S/C6H6O3S.C4H11N/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,(H,7,8,9);2-5H2,1H3 |
InChI Key |
IGDWPXAOHHLWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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